molecular formula C9H12ClF2NO B1457700 2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride CAS No. 1864063-94-4

2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Cat. No. B1457700
M. Wt: 223.65 g/mol
InChI Key: RAZZCGNBBWAVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride is a chemical compound . It is also known as Fluoxetine.

Scientific Research Applications

Synthesis and Biological Applications

2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride, due to its structural properties, has been utilized in various synthetic pathways and biological studies. Although specific studies on this compound are limited, related research indicates its potential in the field of synthetic chemistry and its applications in biological contexts.

  • Antineoplastic Agents and Tubulin Polymerization Inhibition :An efficient synthesis of related amines and hydrochlorides, including 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, was reported. These compounds demonstrated significant antineoplastic activity and inhibited tubulin polymerization, suggesting the potential of structurally similar compounds in cancer research and therapy (Pettit et al., 2003).

  • Optical Detection of Amines :Derivatives of chlorophyll were synthesized and used for the optical detection of amines. This research highlights the potential of using similar compounds in the detection and quantification of amines through absorption spectral changes, which can have implications in various scientific and industrial applications (Tamiaki et al., 2013).

  • Chiral Separation and Circular Dichroism :The study involved synthesizing and characterizing fluorous (S)- and (R)-1-phenylethylamines. These compounds played a role in chiral separation and circular dichroism studies, indicating the use of structurally related amines in understanding molecular chirality and its applications in developing pharmaceuticals and other chiral substances (Szabó et al., 2006).

  • Fluorination and Asymmetric Synthesis :Research on the treatment of epoxy amines with HBF4·OEt2 demonstrated efficient S(N)2-type ring-opening hydrofluorination, leading to the synthesis of amino fluorohydrins. The methodology has implications in the asymmetric synthesis of various compounds, suggesting potential applications of similar compounds in the development of asymmetric synthesis pathways (Cresswell et al., 2011).

properties

IUPAC Name

2-(3,5-difluorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-2-3-13-9-5-7(10)4-8(11)6-9;/h4-6,12H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZZCGNBBWAVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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